molecular formula C8H10N2O2 B1322355 2-(Ethylamino)nicotinic acid CAS No. 669087-25-6

2-(Ethylamino)nicotinic acid

Cat. No. B1322355
M. Wt: 166.18 g/mol
InChI Key: KQBIPIXSHKINES-UHFFFAOYSA-N
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Description

2-(Ethylamino)nicotinic acid is a chemical compound that is related to nicotinic acid, also known as niacin or vitamin B3. It is a derivative of nicotinic acid where an ethylamino group has been introduced. The compound is of interest due to its potential applications in various fields, including medicine and materials science.

Synthesis Analysis

The synthesis of derivatives of nicotinic acid, such as 2-(Ethylamino)nicotinic acid, can involve various chemical reactions. For instance, the reaction of ethylene oxide with nicotinic acid can lead to the formation of N1-(2-hydroxyethyl)nicotinic acid betaine under mild conditions . Although this is not the direct synthesis of 2-(Ethylamino)nicotinic acid, it provides insight into the reactivity of nicotinic acid derivatives. Another related compound, 2-((2-ethylphenyl)amino)nicotinic acid, was synthesized, and its crystal structure was determined, indicating that modifications on the nicotinic acid molecule can lead to significant changes in molecular conformation .

Molecular Structure Analysis

The molecular structure of 2-(Ethylamino)nicotinic acid derivatives can be complex. For example, the alkylation of the phenyl ring in 2-((2-ethylphenyl)amino)nicotinic acid disrupts the planar conformation of the molecule due to steric repulsion. This results in the formation of an acid-pyridine heterosynthon in the crystal, as opposed to an acid-acid homosynthon . Such structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Chemical reactions involving 2-(Ethylamino)nicotinic acid derivatives can be diverse. The sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives, which are structurally related to 2-(Ethylamino)nicotinic acid, demonstrates the reactivity of such compounds. These derivatives were synthesized using an iodine-mediated reaction of β-enamino esters with allylic alcohols in aqueous DMSO under mild conditions . This method showcases the potential for innovative synthetic routes for related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Ethylamino)nicotinic acid derivatives can be influenced by their molecular structure. For instance, the crystal packing and crystallization tendency of 2-((2-ethylphenyl)amino)nicotinic acid from the melt state were studied using differential scanning calorimetry (DSC). It was found that this compound could form a very stable amorphous phase on melt quenching and not crystallize even on re-heating, which is attributed to the formation of acid-pyridine hydrogen bonding in the amorphous state . This indicates that the introduction of an ethylamino group into nicotinic acid can significantly alter its physical properties, such as crystallization behavior.

Scientific Research Applications

Industrial Production

Nicotinic acid, a component of vitamin PP, is essential for humans and animals and is used as an antipelagic agent. Industrially, it is produced mainly by oxidizing 5-ethyl-2-methylpyridine. However, this process creates nitrous oxide, a potent greenhouse gas. Therefore, new ecological methods for producing nicotinic acid from raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine are necessary for green chemistry and environmental protection (Lisicki, Nowak, & Orlińska, 2022).

Medicinal Applications

Nicotinic acid has been used as a lipid-lowering drug for over 50 years, primarily acting to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This effect involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation through a Gi-protein-mediated inhibition of adenylyl cyclase (Tunaru et al., 2003).

Synthesis Methods

Microwave-assisted synthesis of 2-aminonicotinic acids, including 2-(ethylamino)nicotinic acid, has been developed, providing a range of these compounds under optimal conditions. This method uses water as a solvent and heats at 200°C for 2 hours, offering an efficient synthesis approach (Quevedo, Bavetsias, & McDonald, 2009).

Radiopharmaceutical Research

2-[18F]-nicotinic acid diethylamide, a derivative of nicotinic acid, was synthesized for potential use in regional cerebral function studies. This compound showed rapid accumulation in the brain, indicating its potential application in neurological research (Knust, Müller‐Platz, & Schüller, 1982).

Safety And Hazards

The safety data sheet for nicotinic acid, a related compound, indicates that it causes serious eye irritation and is harmful to aquatic life . It is recommended to wash skin thoroughly after handling, avoid release to the environment, and wear eye/face protection .

Future Directions

Aqueous zinc ion batteries (AZIBs) are considered as future energy storage devices because of their high safety, low cost, and environmental friendliness . The addition of trace amounts of nicotinic acid to 2 M ZnSO4 has been proposed to prepare an optimized electrolyte for AZIBs . This work provides a new avenue for the development of low-cost additives to achieve high performance aqueous Zn-ion batteries .

properties

IUPAC Name

2-(ethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-9-7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBIPIXSHKINES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)nicotinic acid

Synthesis routes and methods

Procedure details

Potassium carbonate (9.21 g, 66.6 mmol) was added to a mixture of 2-chloronicotinic acid (5.0 g, 31.7 mol), ethylamine hydrochloride (5.18 g, 63.4 mmol) and copper (I) bromide (450 mg, 3.17 mmol) in N,N-dimethylformamide (50 ml), and the reaction heated at 100° C. for 1.5 hours, then cooled. The resulting solid was removed by filtration, and the filtrate evaporated under reduced pressure. The residual blue/green solid was triturated with acetone, and the resulting solid filtered off and dried in vacuo to afford the title compound.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Gröner, M Willmann, L Donnerstag… - Journal of Medicinal …, 2023 - ACS Publications
18 F-Fluorination of sensitive molecules is often challenging, but can be accomplished under suitably mild conditions using radiofluorinated prosthetic groups (PGs). Herein, 1-…
Number of citations: 9 pubs.acs.org

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